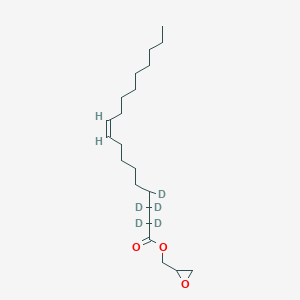
Porphobilinogen-13C3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Porphobilinogen-13C3 is a labeled variant of porphobilinogen, an organic compound that plays a crucial role in the biosynthesis of porphyrins. Porphyrins are essential for the formation of heme, chlorophyll, and other vital biological molecules. The “13C3” label indicates that three carbon atoms in the molecule are isotopically labeled with carbon-13, a stable isotope of carbon. This labeling is particularly useful in various scientific studies, including metabolic tracing and molecular interaction analysis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Porphobilinogen-13C3 is typically synthesized through a multi-step chemical process. The synthesis begins with the preparation of isotopically labeled aminolevulinic acid (ALA-13C3). This compound is then subjected to enzymatic or chemical reactions to form this compound. The key enzyme involved in this process is delta-aminolevulinic acid dehydratase, which catalyzes the condensation of two molecules of ALA-13C3 to form this compound .
Industrial Production Methods: Industrial production of this compound involves the use of biotechnological methods, such as the expression of recombinant enzymes in microbial systems. Escherichia coli is commonly used as a host organism for the production of labeled ALA, which is then converted to this compound through enzymatic reactions .
Analyse Des Réactions Chimiques
Types of Reactions: Porphobilinogen-13C3 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form uroporphyrinogen, a precursor to heme and chlorophyll.
Reduction: Reduction reactions can convert it into different pyrrole derivatives.
Substitution: Substitution reactions can occur at the aminomethyl or carboxymethyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under mild conditions.
Major Products: The major products formed from these reactions include uroporphyrinogen, hydroxymethyl bilane, and various substituted pyrrole derivatives .
Applications De Recherche Scientifique
Porphobilinogen-13C3 has a wide range of applications in scientific research:
Chemistry: It is used in studies of porphyrin biosynthesis and the development of new synthetic pathways for porphyrin derivatives.
Biology: It serves as a tracer in metabolic studies to understand the biosynthesis and degradation of heme and chlorophyll.
Medicine: It is used in diagnostic assays for disorders related to porphyrin metabolism, such as acute intermittent porphyria.
Industry: It is employed in the production of labeled compounds for research and development purposes.
Mécanisme D'action
Porphobilinogen-13C3 exerts its effects through its role as an intermediate in the biosynthesis of porphyrins. The compound is converted into hydroxymethyl bilane by the enzyme porphobilinogen deaminase. This conversion involves the removal of the aminomethyl group and the formation of a linear tetrapyrrole, which is further processed to form uroporphyrinogen and other porphyrins. These porphyrins are essential for the synthesis of heme, chlorophyll, and other biologically important molecules .
Comparaison Avec Des Composés Similaires
Aminolevulinic Acid (ALA): The precursor to porphobilinogen, involved in the same biosynthetic pathway.
Hydroxymethyl Bilane: The immediate product of porphobilinogen deamination, leading to the formation of uroporphyrinogen.
Uroporphyrinogen: A direct precursor to heme and chlorophyll, formed from hydroxymethyl bilane.
Uniqueness: Porphobilinogen-13C3 is unique due to its isotopic labeling, which allows for precise tracking and analysis in metabolic studies. This labeling provides valuable insights into the dynamics of porphyrin biosynthesis and the role of porphobilinogen in various biological processes .
Propriétés
Numéro CAS |
1246820-69-8 |
|---|---|
Formule moléculaire |
C10H14N2O4 |
Poids moléculaire |
229.209 |
Nom IUPAC |
3-[5-(aminomethyl)-4-(carboxymethyl)-1H-pyrrol-3-yl]propanoic acid |
InChI |
InChI=1S/C10H14N2O4/c11-4-8-7(3-10(15)16)6(5-12-8)1-2-9(13)14/h5,12H,1-4,11H2,(H,13,14)(H,15,16)/i4+1,5+1,8+1 |
Clé InChI |
QSHWIQZFGQKFMA-LGMPQVEQSA-N |
SMILES |
C1=C(C(=C(N1)CN)CC(=O)O)CCC(=O)O |
Synonymes |
5-(Aminomethyl)-4-(carboxymethyl)-1H-pyrrole-3-propanoic Acid-13C3; PBG-13C3; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


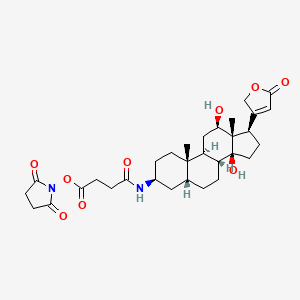
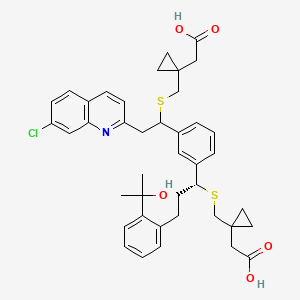
![ethyl 2-ethoxy-4-[2-[[1-[2-(3-hydroxypiperidin-1-yl)phenyl]-3-methylbutyl]amino]-2-oxoethyl]benzoate](/img/structure/B587325.png)
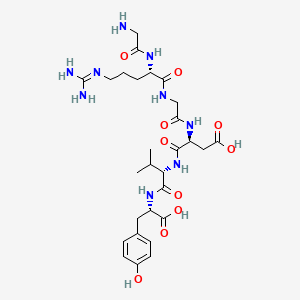
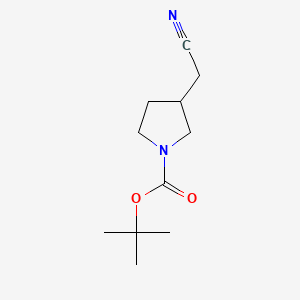
![3H-thieno[2,3-e]benzimidazole](/img/structure/B587332.png)
![rac-1-[2-(Cyano)phenyl]-3-O-methoxymethyl-3-piperidinol](/img/structure/B587334.png)
![rac-1-[2-(Cyano)phenyl]-3-piperidinol](/img/structure/B587335.png)
![N-[3-(1,3-Dioxan-2-yl)-1-(3-pyridinyl)propyl]-2-methyl-2-propanesulfinamide](/img/structure/B587336.png)
